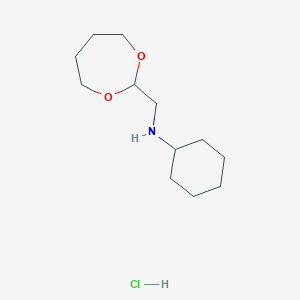
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride
Vue d'ensemble
Description
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA was first discovered in the early 1990s and has since been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
Mécanisme D'action
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. STING activation leads to the production of type I interferons, which are important signaling molecules that play a critical role in the immune response to cancer. N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride has also been shown to inhibit the formation of new blood vessels (angiogenesis) in tumors, which can further inhibit tumor growth.
Biochemical and Physiological Effects:
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the activation of immune cells, the production of cytokines and chemokines, the inhibition of angiogenesis, and the induction of tumor cell death. N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride for lab experiments is its potent anti-tumor activity in preclinical models. This makes it an attractive candidate for further study as a potential cancer therapy. However, there are also limitations to its use in lab experiments. N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. It is also important to note that the results of preclinical studies may not always translate to clinical efficacy in humans.
Orientations Futures
There are a number of future directions for research on N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride. One area of interest is the development of combination therapies that can enhance its anti-tumor activity. N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride has also been shown to have potential for use in combination with radiation therapy, which could further enhance its efficacy. Another area of interest is the development of new synthetic methods for N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride that could improve yield and purity. Finally, there is ongoing research into the clinical efficacy of N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride in humans, with several clinical trials currently underway.
Applications De Recherche Scientifique
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in preclinical models, including both solid tumors and hematological malignancies. N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine hydrochloride works by activating the innate immune system, leading to the production of cytokines and chemokines that recruit immune cells to the tumor microenvironment. This results in tumor cell death and inhibition of tumor growth.
Propriétés
IUPAC Name |
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-2-6-11(7-3-1)13-10-12-14-8-4-5-9-15-12;/h11-13H,1-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHAKGQONUPEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2OCCCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4887245.png)
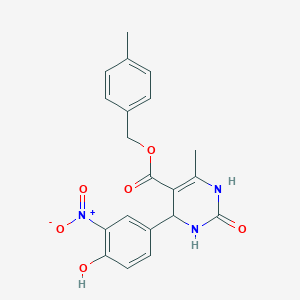

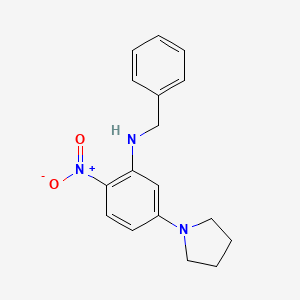
![N-(4-methylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4887278.png)

![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887299.png)
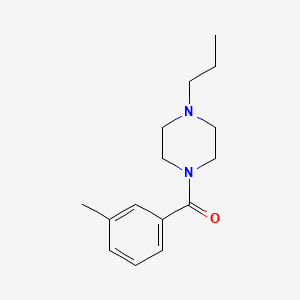
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4887306.png)
![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4887327.png)
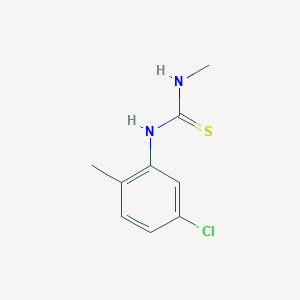
![N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)